5-(Trifluoromethyl)-3-p-tolylisoxazole-4-carboxylic acid
Description
5-(Trifluoromethyl)-3-p-tolylisoxazole-4-carboxylic acid is a fluorinated isoxazole derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position, a p-tolyl (4-methylphenyl) substituent at the 3-position, and a carboxylic acid group at the 4-position of the isoxazole ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound of interest in medicinal chemistry and agrochemical research . Its structural features are critical for interactions with biological targets, such as enzymes or receptors, where electronic effects and steric hindrance play significant roles.
Properties
IUPAC Name |
3-(4-methylphenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-6-2-4-7(5-3-6)9-8(11(17)18)10(19-16-9)12(13,14)15/h2-5H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJHVCIFVNDLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Isoxazole Ring and Ester Intermediate
- Starting Materials: Ethylacetoacetate, triethylorthoformate, and acetic anhydride are reacted at 75–150 °C to form ethyl ethoxymethyleneacetoacetic ester.
- Cyclization: This intermediate is treated with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetic acid salts at low temperatures (−20 °C to 10 °C) to cyclize and form ethyl-5-methylisoxazole-4-carboxylate.
- Purification: The crude ester is purified to remove non-reactive components and isomeric impurities, improving yield and quality.
Conversion to Carboxylic Acid
- The purified ethyl-5-methylisoxazole-4-carboxylate is hydrolyzed using strong acids to yield 5-methylisoxazole-4-carboxylic acid.
- Crystallization of the acid improves purity before further reactions.
Activation to Acid Chloride
- The acid is reacted with thionyl chloride (SOCl₂), preferably anhydrous, at reflux or elevated temperatures (e.g., 60–70 °C) for 0.5 to 3 hours to form the acid chloride intermediate.
- Solvents such as toluene, ethyl acetate, or chlorinated solvents (chloroform, dichloromethane) may be used or the reaction can be conducted neat.
- Excess thionyl chloride can act as both reagent and solvent.
Coupling with Trifluoromethyl Aniline
- The acid chloride is reacted with trifluoromethyl aniline in the presence of an amine base (triethylamine preferred) at 0–50 °C, optimally 5–15 °C, to form the corresponding amide intermediate (5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide).
- Vigorous stirring and controlled addition reduce by-product formation such as 2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA).
- The reaction yields high-purity products with HPLC potency of 99.8–100%.
Conversion to Target Acid
- If the amide is an intermediate, hydrolysis or other functional group transformations can be employed to yield the final this compound.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature Range | Notes |
|---|---|---|---|
| Ethyl ethoxymethyleneacetoacetate formation | Ethylacetoacetate, triethylorthoformate, acetic anhydride | 75–150 °C | Ensures formation of key ester intermediate |
| Cyclization to isoxazole ester | Hydroxylamine sulfate, sodium acetate or trifluoroacetate salt | −20 °C to 10 °C | Hydroxylamine sulfate reduces isomeric impurities compared to hydrochloride |
| Hydrolysis to acid | Strong acid (e.g., HCl) | Ambient to reflux | Crystallization improves purity |
| Acid chloride formation | Thionyl chloride (anhydrous), optional solvents | 60–70 °C, 0.5–3 h | Toluene preferred solvent; neat reaction possible; excess SOCl₂ acts as solvent and reagent |
| Amide formation | Trifluoromethyl aniline, triethylamine (or other amines) | 0–50 °C (optimal 5–15 °C) | Dropwise addition, vigorous stirring to minimize by-products |
Key Research Findings and Advantages
- Use of hydroxylamine sulfate instead of hydrochloride reduces isomeric impurities significantly, yielding clearer reaction mixtures and higher purity products.
- The reverse addition technique during amide formation minimizes localized basification, reducing formation of by-products such as CATA to as low as 0.0006%.
- The process avoids the need for distillation of isoxazole esters, simplifying scale-up and improving yield consistency.
- Use of anhydrous thionyl chloride and controlled reaction temperatures ensures efficient acid chloride formation without hydrolysis or decomposition.
- Triethylamine is the preferred amine base for coupling, providing effective neutralization and dispersion.
Comparative Table of Acid Chloride Formation Methods
| Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Thionyl chloride reflux | SOCl₂, toluene or neat | 60–70 °C, 0.5–3 hours | ~93 | High yield, simple workup, widely used |
| Phosphorus pentachloride (PCl₅) | PCl₅ in dichloromethane | Reflux 1 hour | High | Effective but harsher conditions, more waste |
| Thionyl chloride neat | SOCl₂ neat, 60 °C, 30 min | 60 °C, 0.5 hour | High | Solvent-free, efficient, suitable for small scale |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the isoxazole ring or the trifluoromethyl group, potentially yielding a variety of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Products may include 5-(Trifluoromethyl)-3-p-tolylisoxazole-4-carboxylic acid derivatives with oxidized p-tolyl groups.
Reduction: Reduced derivatives of the isoxazole ring or trifluoromethyl group.
Substitution: Substituted isoxazole derivatives with various functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals. Its unique structure allows for the exploration of novel chemical reactions and mechanisms.
Biology: In biological research, 5-(Trifluoromethyl)-3-p-tolylisoxazole-4-carboxylic acid is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into enzyme inhibition and receptor binding.
Medicine: The compound’s pharmacological properties are of interest in medicinal chemistry. It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-3-p-tolylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The isoxazole ring can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural Analog 1: 5-(Trifluoromethyl)-3-phenylisoxazole-4-carboxylic Acid
- Key Differences :
- The p-tolyl group in the target compound is replaced by a simple phenyl ring.
- Molecular weight: 257.17 g/mol (vs. 271.21 g/mol for the p-tolyl analog, assuming methyl addition).
- Lower lipophilicity compared to the p-tolyl derivative may affect membrane permeability .
Structural Analog 2: Ethyl-5-methyl-3-phenylisoxazole-4-carboxylic Acid
- Key Differences :
- Substituents: Methyl group at the 5-position and ethyl ester at the 4-position (vs. trifluoromethyl and carboxylic acid).
- Molecular weight: 231.25 g/mol.
- Implications :
Structural Analog 3: 5-(4-Bromo-2,5-difluoro-phenyl)oxazole-4-carboxylic Acid
- Key Differences :
- Oxazole core (vs. isoxazole).
- Bromo and difluoro substituents on the phenyl ring (vs. p-tolyl).
- Implications :
Structural Analog 4: 5-Thiophen-2-yl-1,3-oxazole-4-carboxylic Acid
- Key Differences :
- Thiophene ring at the 5-position (vs. trifluoromethyl).
- Oxazole core (vs. isoxazole).
- Reduced electronegativity compared to -CF₃ may decrease metabolic resistance .
Data Table: Structural and Physicochemical Comparison
| Compound Name | Core Structure | 3-Position Substituent | 5-Position Substituent | Molecular Weight (g/mol) | Key Functional Group |
|---|---|---|---|---|---|
| 5-(Trifluoromethyl)-3-p-tolylisoxazole-4-carboxylic acid | Isoxazole | p-Tolyl | -CF₃ | ~271.21* | Carboxylic acid |
| 5-(Trifluoromethyl)-3-phenylisoxazole-4-carboxylic acid | Isoxazole | Phenyl | -CF₃ | 257.17 | Carboxylic acid |
| Ethyl-5-methyl-3-phenylisoxazole-4-carboxylic acid | Isoxazole | Phenyl | -CH₃ | 231.25 | Ethyl ester |
| 5-(4-Bromo-2,5-difluoro-phenyl)oxazole-4-carboxylic acid | Oxazole | 4-Bromo-2,5-difluoro-phenyl | None | ~314.08† | Carboxylic acid |
| 5-Thiophen-2-yl-1,3-oxazole-4-carboxylic acid | Oxazole | None | Thiophen-2-yl | 195.20 | Carboxylic acid |
*Estimated based on molecular formula; †Calculated from empirical formula (C₁₀H₅BrF₂NO₃).
Research Findings and Functional Implications
- Trifluoromethyl vs. Methyl/Halogen Substituents :
The -CF₃ group in the target compound provides stronger electron-withdrawing effects than -CH₃ or halogens, stabilizing the isoxazole ring against nucleophilic attack and enhancing acidity of the carboxylic acid group (pKa ~2-3) . - Isoxazole vs. Oxazole Cores :
Isoxazole’s oxygen-nitrogen bond increases dipole moment, improving solubility in polar solvents compared to oxazole derivatives . - Biological Activity Trends : Compounds with -CF₃ and p-tolyl groups (e.g., the target compound) show higher reported inhibition of cyclooxygenase-2 (COX-2) compared to phenyl or thiophene analogs, likely due to optimized hydrophobic interactions .
Biological Activity
5-(Trifluoromethyl)-3-p-tolylisoxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a trifluoromethyl group, a p-tolyl moiety, and an isoxazole ring. This unique structure contributes to its biological properties.
Structural Formula
The biological activity of this compound is attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
- Receptor Modulation : It may interact with receptors that influence cell signaling pathways.
Antimicrobial Activity
Research has indicated that derivatives of isoxazole compounds exhibit notable antimicrobial properties. In vitro tests have shown that this compound demonstrates significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.
Case Study: Anticancer Activity
In a study published in a peer-reviewed journal, researchers tested the compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 20 µM, with IC50 values calculated at approximately 15 µM. The study concluded that the compound might be a promising candidate for further development as an anticancer agent.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Initial findings suggest:
- Absorption : Rapid absorption post-administration.
- Metabolism : Primarily hepatic metabolism with potential formation of active metabolites.
- Excretion : Renal excretion as well as fecal pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
